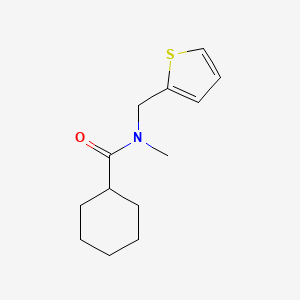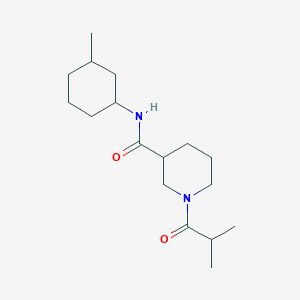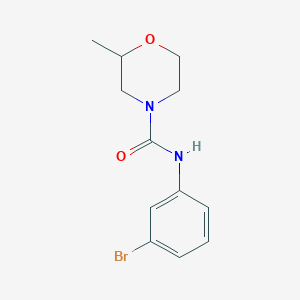
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide, also known as JNJ-42165279, is a small molecule drug candidate that has been developed for the treatment of various neurological disorders. This compound belongs to the class of piperidine carboxamide derivatives, which have been shown to possess potent and selective activity against certain ion channels and receptors in the brain.
Mechanism of Action
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide exerts its pharmacological effects by modulating the activity of certain ion channels and receptors in the brain, including the transient receptor potential vanilloid 1 (TRPV1) channel and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. By inhibiting the activity of these channels and receptors, N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide can reduce neuronal excitability and synaptic transmission, leading to the attenuation of pain and other neurological symptoms.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide has been shown to possess potent analgesic and anticonvulsant effects in various preclinical models of neuropathic pain and epilepsy. This compound can also reduce anxiety-like behaviors in animal models, suggesting its potential use in the treatment of anxiety disorders. Additionally, N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide has been shown to possess good pharmacokinetic properties, including high oral bioavailability and good brain penetration.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide is its potent and selective activity against certain ion channels and receptors in the brain, which makes it a promising drug candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the research and development of N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide. One possible direction is to investigate its potential use in the treatment of other neurological disorders, such as multiple sclerosis and Parkinson's disease. Another potential direction is to optimize the chemical structure of this compound to improve its pharmacokinetic properties and reduce its potential for off-target effects. Finally, future studies could focus on the development of new drug delivery systems for N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide, such as nanoparticles or liposomes, to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide involves several steps, starting from the reaction of 2-bromobenzaldehyde with piperidine in the presence of a base to form the corresponding imine intermediate. This intermediate is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently acylated with 4-hydroxybenzoic acid chloride to form the final product.
Scientific Research Applications
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide has been extensively studied for its potential use in the treatment of various neurological disorders, including neuropathic pain, epilepsy, and anxiety. In preclinical studies, this compound has been shown to possess potent and selective activity against certain ion channels and receptors in the brain, which are involved in the regulation of neuronal excitability and synaptic transmission.
properties
IUPAC Name |
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-10-3-1-2-4-11(10)14-12(17)15-7-5-9(16)6-8-15/h1-4,9,16H,5-8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCXLXWMAUAPEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)

![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)



![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)
![N,2,2-trimethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7511511.png)

![4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)



